molecular formula C11H13NO3 B1176584 magnificalysin II CAS No. 155123-76-5

magnificalysin II

Cat. No.: B1176584
CAS No.: 155123-76-5
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Description

Magnificalysin II is a pore-forming cytolysin isolated from the sea anemone Heteractis magnifica. It belongs to the actinoporin family, a group of 15–20 kDa proteins that bind to sphingomyelin-rich membranes, oligomerize, and form transmembrane pores, leading to cell lysis . Key studies reveal that this compound exhibits reversible conformational changes when treated with the hydrophobic probe 8-anilino-1-naphthalenesulphonate (ANS), which enhances its hemolytic activity . This activation mechanism involves tryptophan residues, as fluorescence energy transfer between tryptophan and ANS suggests their direct interaction . Notably, this compound’s activity is inhibited by sphingomyelin and antiserum but unaffected by N-bromosuccinimide (NBS) unless pretreated, highlighting unique structural resilience among related toxins .

Properties

CAS No.

155123-76-5

Molecular Formula

C11H13NO3

Synonyms

magnificalysin II

Origin of Product

United States

Comparison with Similar Compounds

Hemolytic Activity

All actinoporins exhibit high hemolytic activity, but this compound shows unique ANS-dependent activation.

Inhibitor Sensitivity

  • Antiserum : Neutralizes this compound and EqTx II, confirming antigenic similarities .
  • NBS : Pretreatment abolishes ANS responsiveness in this compound, implicating tryptophan in activation .

Table 2: Functional Comparison

Parameter This compound Equinatoxin II Sticholysin II
ANS Activation Yes (3-fold) Yes Not reported
Sphingomyelin Inhibition Yes No No
NBS Sensitivity Pretreatment required Resistant Resistant

Mechanistic Insights

This compound’s reversible conformational changes upon ANS removal distinguish it from EqTx II, which undergoes irreversible structural shifts .

Research Findings and Implications

  • Evolutionary Insight: High sequence conservation among actinoporins (e.g., this compound, EqTx II) underscores evolutionary pressure to maintain pore-forming efficiency .
  • Therapeutic Potential: this compound’s ANS-responsive mechanism could be leveraged for targeted drug delivery systems .
  • Knowledge Gaps: Molecular mass and 3D structure of this compound remain uncharacterized in the provided evidence, warranting further study .

Q & A

Q. How can researchers establish causality in this compound's role in complex biological systems (e.g., host-pathogen interactions)?

  • Methodological Answer : Implement genetic knockout models in host organisms and track phenotypic outcomes (e.g., infection severity). Use spatial transcriptomics to map this compound activity at infection sites and apply causal inference algorithms (e.g., structural equation modeling) to disentangle direct vs. indirect effects .

Key Considerations for Advanced Research

  • Reproducibility : Document experimental parameters (e.g., buffer composition, instrument calibration) in line with journal guidelines .
  • Ethical Data Handling : Ensure metadata compliance for open-access repositories to facilitate validation .
  • Iterative Refinement : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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